molecular formula C7H10BrNO2 B2883318 5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one CAS No. 1368232-29-4

5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one

Cat. No.: B2883318
CAS No.: 1368232-29-4
M. Wt: 220.066
InChI Key: TVJVXHIYPVCLCQ-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains a bromomethyl group attached to a cyclopropyl ring and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 3-cyclopropyl-1,3-oxazolidin-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the oxazolidinone ring can lead to the formation of different cyclic or acyclic compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 5-(Azidomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one, while oxidation with potassium permanganate could lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This can lead to the modification of these molecules, potentially altering their function and activity. The cyclopropyl and oxazolidinone rings may also contribute to the compound’s overall biological effects by influencing its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one can be compared with other similar compounds, such as:

    5-(Chloromethyl)-3-cyclopropyl-1,3-oxazolidin-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group. The bromomethyl derivative is generally more reactive due to the higher leaving group ability of bromine.

    3-Cyclopropyl-1,3-oxazolidin-2-one: Lacks the bromomethyl group, making it less reactive in substitution reactions.

    5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one: Contains a phenyl group instead of a cyclopropyl group, which can influence its chemical reactivity and biological activity.

Biological Activity

5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one is a heterocyclic compound belonging to the oxazolidinone class, known for its significant biological activities, particularly in antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₇H₈BrN₃O, with a molecular weight of approximately 222.08 g/mol. The presence of a bromomethyl group at the 5-position and a cyclopropyl substituent at the 3-position contributes to its unique chemical reactivity and biological properties. The oxazolidinone ring structure is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves:

  • Electrophilic Reactivity : The bromomethyl group acts as an electrophile, allowing the compound to react with nucleophilic sites in proteins and nucleic acids. This interaction can modify these biomolecules, potentially altering their function.
  • Inhibition of Protein Synthesis : Compounds in the oxazolidinone class are known to inhibit bacterial protein synthesis by binding to the ribosomal subunit. This mechanism is particularly effective against Gram-positive bacteria.

Antimicrobial Properties

Research indicates that derivatives of oxazolidinones exhibit potent antibacterial activity. The specific activity of this compound against various pathogens has been documented:

Pathogen Activity Reference
Staphylococcus aureusInhibitory (MIC < 4 μg/mL)
Enterococcus faecalisModerate (MIC ~ 8 μg/mL)
Streptococcus pneumoniaeEffective (MIC < 2 μg/mL)

These findings suggest that the compound could be a promising candidate for further development as an antibacterial agent.

Case Studies

  • In Vivo Efficacy : In a study assessing the efficacy of oxazolidinone derivatives in animal models, this compound demonstrated significant reductions in bacterial load in infected tissues compared to control groups .
  • Pharmacokinetics : A pharmacokinetic study revealed that compounds similar to this compound exhibited favorable absorption characteristics with good oral bioavailability. For instance, related compounds showed C_max values ranging from 14.4 μM to 488.3 ng/mL following oral administration .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with other oxazolidinone derivatives is essential:

Compound Name Substituent Biological Activity
5-(Fluoromethyl)-1,3-oxazolidin-2-oneFluoromethylModerate antibacterial activity
5-(Cyclopropylmethyl)-1,3-oxazolidin-2-oneCyclopropylmethylEnhanced potency against Gram-positive bacteria
5-(Cyclohexylmethyl)-1,3-oxazolidin-2-oneCyclohexylmethylLower lipophilicity

The introduction of different substituents can significantly influence the compound's pharmacological profile and effectiveness against specific pathogens.

Properties

IUPAC Name

5-(bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO2/c8-3-6-4-9(5-1-2-5)7(10)11-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJVXHIYPVCLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(OC2=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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